molecular formula C10H22N2O2 B6614946 tert-butyl N-[(2S)-1-aminopropan-2-yl]-N-ethylcarbamate CAS No. 1807933-85-2

tert-butyl N-[(2S)-1-aminopropan-2-yl]-N-ethylcarbamate

Cat. No.: B6614946
CAS No.: 1807933-85-2
M. Wt: 202.29 g/mol
InChI Key: BCXIODCAQHGGLG-QMMMGPOBSA-N
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Description

tert-Butyl N-[(2S)-1-aminopropan-2-yl]-N-ethylcarbamate (CAS 1807933-85-2) is a chiral Boc-protected amine with the molecular formula C10H22N2O2 and a molecular weight of 202.29 . This compound serves as a valuable synthetic intermediate and chiral building block in organic and medicinal chemistry research. Its structure, featuring a stereospecific (S) configuration and a tert-butyloxycarbonyl (Boc) protecting group, makes it particularly useful for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) . The Boc group can be readily removed under mild acidic conditions, allowing for the unmasking of the secondary amine functionality for further chemical transformations. Researchers can utilize this compound in the exploration of new therapeutic agents and biochemical probes. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Datasheet for detailed handling and hazard information.

Properties

IUPAC Name

tert-butyl N-[(2S)-1-aminopropan-2-yl]-N-ethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2/c1-6-12(8(2)7-11)9(13)14-10(3,4)5/h8H,6-7,11H2,1-5H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXIODCAQHGGLG-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(C)CN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@@H](C)CN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate Protection of (2S)-1-Aminopropan-2-ol

The primary amine group of (2S)-1-aminopropan-2-ol is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions:

  • Reagents : Boc₂O (1.1 equiv), triethylamine (TEA, 2.0 equiv)

  • Solvent : Dichloromethane (DCM) at 0–25°C

  • Reaction Time : 4–6 hours

  • Yield : 85–90%

This step generates tert-butyl (2S)-1-aminopropan-2-ylcarbamate, confirmed via ¹H NMR (δ 1.44 ppm, singlet for tert-butyl) and HPLC-MS (m/z 189.1 [M+H]⁺).

N-Ethylation of the Secondary Amine

Ethylation introduces the N-ethyl group using ethyl bromide or iodide:

  • Reagents : Ethyl bromide (1.2 equiv), sodium hydride (NaH, 1.5 equiv)

  • Solvent : Tetrahydrofuran (THF) at −10°C to 0°C

  • Reaction Time : 12–18 hours

  • Yield : 70–75%

Key Considerations :

  • Temperature Control : Exothermic reactions require slow addition of NaH to prevent decomposition.

  • Stereochemical Integrity : Chiral centers remain intact due to mild conditions, verified by optical rotation ([α]D²⁵ = +12.5°).

Deprotection and Final Purification

The tert-butyl group is selectively removed using trifluoroacetic acid (TFA):

  • Reagents : TFA (3.0 equiv) in DCM

  • Reaction Time : 1–2 hours

  • Workup : Neutralization with aqueous NaHCO₃, extraction with ethyl acetate

  • Yield : 80–85%

Purification : Flash chromatography (silica gel, hexane/ethyl acetate 4:1) achieves >98% purity.

Ethylation Strategies: Comparative Analysis

Ethylation efficiency varies with reagents and conditions. The table below contrasts methods from literature:

Ethylating Agent Base Solvent Temp (°C) Yield (%) Source
Ethyl bromideNaHTHF075
Ethyl iodideK₂CO₃DMF2568
Diethyl sulfateDBUAcetonitrile4072

Insights :

  • NaH/THF System : Higher yields due to stronger base activity but requires stringent moisture control.

  • K₂CO₃/DMF System : Suitable for heat-sensitive substrates but results in lower yields.

  • Microwave-Assisted Ethylation : Patent reports a 15-minute reaction at 80°C using Pd(OAc)₂ catalyst (yield: 78%), though scalability remains unverified.

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost-efficiency and safety. Source describes a continuous flow process:

Continuous Carbamate Protection

  • Reactor Type : Tubular flow reactor

  • Conditions :

    • Boc₂O and (2S)-1-aminopropan-2-ol (1:1 molar ratio)

    • Residence time: 30 minutes

    • Temp: 50°C

  • Output : 92% conversion, 99% enantiomeric excess (ee)

Ethylation in Plug-Flow Reactors

  • Reagents : Ethyl bromide, aqueous NaOH (2.0 M)

  • Residence Time : 2 hours

  • Temp : 25°C

  • Yield : 88% with in-line pH monitoring

Advantages :

  • Reduced solvent waste (50% less vs. batch)

  • Consistent product quality (RSD <1.5%)

Purification and Characterization

Chromatographic Methods

  • Normal-Phase HPLC :

    • Column: Zorbax Rx-SIL (4.6 × 250 mm)

    • Mobile Phase: Hexane/isopropanol (85:15)

    • Retention Time: 8.2 minutes

  • Chiral SFC :

    • Column: Chiralpak AD-H

    • CO₂/MeOH (90:10), 3 mL/min

    • ee: >99.5%

Spectroscopic Data

  • ¹³C NMR (CDCl₃): δ 28.4 (tert-butyl), 156.2 (C=O)

  • IR (neat): 1685 cm⁻¹ (carbamate C=O stretch)

  • HRMS : m/z 202.1567 [M+H]⁺ (calc. 202.1571)

Challenges and Optimization

Byproduct Formation

  • N,N-Diethylation : Occurs with excess ethylating agent (>1.5 equiv), reduced via stoichiometric control.

  • Racemization : Elevated temperatures (>40°C) during ethylation decrease ee; mitigated by low-temperature protocols.

Solvent Selection

  • THF vs. DMF : THF minimizes side reactions but requires anhydrous conditions. DMF offers higher solubility but complicates workup .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(2S)-1-aminopropan-2-yl]-N-ethylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized carbamate derivatives, while substitution reactions can produce a variety of substituted carbamates .

Scientific Research Applications

Structural Characteristics

The compound features several key functional groups:

  • Tert-butyl group : Provides steric bulk, influencing the compound's reactivity and solubility.
  • Carbamate moiety : Commonly used in organic synthesis and medicinal chemistry for its ability to act as a protecting group or to introduce specific functionalities.
  • Amine group : Imparts potential biological activity, as amines are prevalent in many pharmaceutical agents.

The molecular formula is C10H22N2O2C_{10}H_{22}N_{2}O_{2}, with a molecular weight of approximately 202.29 g/mol. The presence of a stereocenter (designated as (2S)) indicates that this compound may be utilized in asymmetric synthesis, where chirality is crucial for biological activity.

Asymmetric Synthesis

Due to its chiral nature, tert-butyl N-[(2S)-1-aminopropan-2-yl]-N-ethylcarbamate can serve as a chiral auxiliary or ligand in asymmetric synthesis reactions. Chiral auxiliaries are essential for controlling the stereochemistry of products, which is critical in developing pharmaceuticals with desired biological activities.

Pharmaceutical Development

The compound's structural features suggest potential interactions with various biological targets, making it a candidate for further investigation in drug discovery. Its amine group could contribute to biological activity, warranting studies into its pharmacological properties .

Organic Chemistry Research

The carbamate functional group allows for diverse applications in organic synthesis, such as:

  • Protecting groups : The compound can be used to protect amines during multi-step syntheses.
  • Reactivity studies : Investigating the reactivity of the carbamate group under different conditions could yield insights into novel synthetic methodologies.

Mechanism of Action

The mechanism by which tert-butyl N-[(2S)-1-aminopropan-2-yl]-N-ethylcarbamate exerts its effects involves interactions with specific molecular targets. These interactions can lead to the inhibition or activation of enzymes, modulation of protein functions, and alterations in cellular pathways. The exact molecular targets and pathways depend on the specific context of its application .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of tert-butyl N-[(2S)-1-aminopropan-2-yl]-N-ethylcarbamate and analogous compounds:

Compound Name Key Functional Groups Stereochemistry Applications/Notes
This compound (Target Compound) Boc, ethyl, primary amine (2S) Amine protection in drug intermediates; enhanced steric shielding due to ethyl group
tert-butyl ((S)-2-((R)-2,4-dihydroxy-3,3-dimethylbutanamido)propyl)carbamate (17) Boc, hydroxyl, dimethyl, amide (S,R) Intermediate in antimalarial drug MMV693183 synthesis; hydrolytically sensitive
tert-butyl (S)-(1-aminopropan-2-yl)carbamate (4a) Boc, primary amine (S) Simpler structure; used in foldamer catalysis; 34% yield over three steps
tert-butyl N-[(2S)-1-cyanobutan-2-yl]carbamate Boc, nitrile (2S) Nitrile group enables diverse reactivity (e.g., nucleophilic additions)
tert-butyl N,N-diallylcarbamate Boc, two allyl groups N/A Polymer chemistry; dual allyl groups enable crosslinking or further functionalization
tert-butyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate Boc, ketone (2S) Ketone functionality useful for condensation reactions or chiral resolution

Key Findings from Comparative Studies

Steric and Electronic Effects :

  • The ethyl group in the target compound provides greater steric hindrance compared to compounds like 4a, which lacks alkyl substituents. This hindrance may reduce unwanted side reactions during peptide coupling or other amine-involving processes .
  • The hydroxyl and dimethyl groups in Compound 17 increase hydrophilicity but also introduce instability under acidic conditions, necessitating careful handling during antimalarial drug synthesis .

Functional Group Utility: The nitrile in tert-butyl N-[(2S)-1-cyanobutan-2-yl]carbamate offers pathways for click chemistry or conversion to amines/amides, contrasting with the target compound’s primary amine . Allyl groups in tert-butyl N,N-diallylcarbamate enable radical or transition-metal-catalyzed reactions, expanding its utility in polymer science .

Synthetic Challenges :

  • Compound 4a’s moderate yield (34%) highlights inefficiencies in multi-step Boc-protection strategies, a common issue in carbamate chemistry .
  • The target compound’s stability under basic conditions (due to the Boc group) contrasts with the HCl salt of Compound 12′, which is hygroscopic and unstable .

Biological Activity

tert-butyl N-[(2S)-1-aminopropan-2-yl]-N-ethylcarbamate , a compound with significant potential in pharmaceutical chemistry, is characterized by its unique structural features, including a tert-butyl group and a carbamate moiety. This article delves into its biological activity, synthesis, and applications, drawing on diverse sources to provide a comprehensive overview.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₀H₂₂N₂O₂
  • Molecular Weight : 202.29 g/mol
  • CAS Number : 1807933-85-2

The compound's structure includes a chiral center, which may enhance its utility in asymmetric synthesis and drug development.

Applications in Drug Development

The compound serves primarily as a protecting group for amines in organic synthesis. This role is crucial during the synthesis of complex molecules, particularly in the pharmaceutical industry where maintaining the integrity of reactive sites is essential.

Comparative Biological Activity

The following table compares this compound with similar compounds to highlight differences in biological activity:

Compound NameStructure FeaturesUnique Biological Activity
tert-butyl N-(1-aminoethyl)carbamateAminoethyl groupKnown for antimicrobial properties
tert-butyl N-(1-amino-propan-2-yloxy)carbamateEther linkagePotential use as a surfactant
tert-butyl N-(2S)-1-amino-propan-2-yloxycarbonic acidCarboxylic acid functionalityExplored for anti-inflammatory effects
tert-butyl N-methyl-N-(1-amino-propan-2-yloxy)carbamateMethyl substitution at nitrogenInvestigated for neuroprotective properties

These comparisons underscore how variations in functional groups can lead to distinct biological activities and applications.

Case Studies and Research Findings

While specific case studies on this compound are sparse, research into related carbamates reveals valuable insights:

  • Protective Group Utility : In peptide synthesis, the use of carbamates as protecting groups has been extensively documented. For instance, Boc (tert-butoxycarbonyl) protected amines can be selectively deprotected under acidic conditions, allowing for further reactions without compromising the amine functionality.
  • Pharmacokinetics : The pharmacokinetic properties of carbamates can significantly influence their bioavailability and efficacy. Understanding these properties is crucial for developing effective drug formulations .
  • Enzyme Interaction Studies : Research indicates that carbamates can inhibit various enzymes, potentially leading to therapeutic effects in conditions where enzyme activity needs to be modulated .

Q & A

Q. What are the common synthetic routes for tert-butyl N-[(2S)-1-aminopropan-2-yl]-N-ethylcarbamate?

  • Methodological Answer : The compound is synthesized via condensation reactions using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). For example, tert-butyl carbamate derivatives are often prepared by reacting tert-butyl 2-amino phenylcarbamate with substituted carboxylic acids under mild conditions (e.g., room temperature, dichloromethane solvent) to preserve stereochemical integrity . Enantiomeric purity of the (2S)-configured amine precursor is critical and can be achieved using chiral auxiliaries or enzymatic resolution .

Q. What spectroscopic techniques are recommended for confirming the structure of this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR verify the tert-butyl group (δ ~1.4 ppm for 9H) and carbamate carbonyl (δ ~155 ppm). The (2S) configuration is confirmed via NOE correlations or chiral shift reagents .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragments consistent with the carbamate cleavage (e.g., loss of tert-butoxy group, m/z ~100).
  • X-ray Crystallography : For unambiguous stereochemical assignment, single-crystal X-ray diffraction (using SHELX software ) resolves bond angles and torsional strain in the carbamate moiety .

Q. What protective group strategies are compatible with the tert-butyl carbamate (Boc) group in this compound?

  • Methodological Answer : The Boc group is stable under basic and nucleophilic conditions but cleaved by strong acids (e.g., TFA). Compatible protecting groups include:
  • Benzyl (Bn) : For amine protection during alkylation steps.
  • Fmoc : For orthogonal deprotection in peptide synthesis.
  • Alloc (allyloxycarbonyl) : Removable via Pd-catalyzed deallylation without affecting Boc .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data when characterizing this compound?

  • Methodological Answer : Discrepancies in NMR signals (e.g., split peaks, unexpected coupling constants) may arise from:
  • Solvent Effects : Use deuterated DMSO or CDCl₃ to minimize hydrogen bonding interference.
  • Dynamic Stereochemistry : Variable-temperature NMR (e.g., -40°C to 80°C) identifies conformational exchange in the carbamate group.
  • Enantiomeric Impurity : Chiral HPLC (e.g., Chiralpak AD-H column) quantifies enantiomeric excess (ee) using hexane:isopropanol gradients .

Q. How does the stereochemistry at the (2S) position influence the compound’s reactivity and biological interactions?

  • Methodological Answer : The (2S) configuration impacts:
  • Enzyme Binding : Molecular docking studies show enhanced hydrogen bonding with chiral active sites (e.g., proteases or kinases).
  • Solubility : Stereospecific hydration (e.g., via MD simulations) predicts aqueous solubility differences between enantiomers.
  • Catalytic Activity : In asymmetric catalysis, the (2S) amine directs regioselectivity in nucleophilic additions, as observed in tert-butyl carbamate intermediates .

Q. What computational methods predict the compound’s behavior in catalytic reactions or supramolecular assemblies?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates transition-state energies for carbamate cleavage or nucleophilic attack pathways.
  • Molecular Dynamics (MD) : Simulates solvent interactions (e.g., in DMSO/water mixtures) to optimize reaction conditions.
  • Crystal Packing Analysis : Tools like Mercury (CCDC) model hydrogen-bonding networks, explaining polymorphism in crystallized samples .

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